molecular formula C13H17ClN2O2 B5155470 N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE

Cat. No.: B5155470
M. Wt: 268.74 g/mol
InChI Key: DOCPFYZRWRPAFV-UHFFFAOYSA-N
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Description

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is a chemical compound characterized by the presence of a chlorophenyl group and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE typically involves the reaction of 4-chlorophenylethylamine with isopropylamine in the presence of ethanediamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N’-[2-(4-chlorophenyl)ethyl]ethanediamide
  • N-{2-[(4-chlorophenyl)formamido]ethyl}-N’-[3-(propan-2-yl)phenyl]ethanediamide

Uniqueness

N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE is unique due to its specific structural features, such as the presence of both chlorophenyl and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9(2)16-13(18)12(17)15-8-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPFYZRWRPAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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